3-chloro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide
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Overview
Description
3-chloro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide is a chemical compound with the molecular formula C20H24ClN3O and a molecular weight of 357.88 g/mol
Preparation Methods
The synthesis of 3-chloro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide involves several steps. One common synthetic route includes the reaction of 3-chlorobenzoyl chloride with 3-(4-phenylpiperazin-1-yl)propylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. After the reaction is complete, the product is purified using column chromatography .
Chemical Reactions Analysis
3-chloro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Scientific Research Applications
3-chloro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases like Alzheimer’s.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role as a lead compound for drug development.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-chloro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels in the brain, which can enhance cognitive function and memory .
Comparison with Similar Compounds
3-chloro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide can be compared with other similar compounds, such as:
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also acts as an acetylcholinesterase inhibitor and is studied for its potential in treating Alzheimer’s disease.
3-(piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity, this compound is structurally similar and shares some pharmacological properties.
Properties
IUPAC Name |
3-chloro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O/c21-18-7-4-6-17(16-18)20(25)22-10-5-11-23-12-14-24(15-13-23)19-8-2-1-3-9-19/h1-4,6-9,16H,5,10-15H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYZJFARBWGIPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)C2=CC(=CC=C2)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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